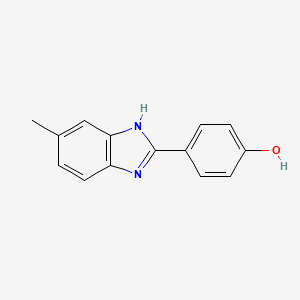

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol is a compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a phenol group attached to the benzodiazole structure, which imparts unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol typically involves the condensation of ortho-phenylenediamine with salicylaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzodiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The benzodiazole ring can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of reduced benzodiazole derivatives.

Substitution: Formation of halogenated benzodiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(6-Methyl-1H-1,3-benzodiazol-2-yl)phenol has been investigated for its potential therapeutic applications. The compound exhibits properties that can be harnessed for drug development, particularly in the following areas:

- Antimicrobial Activity : Recent studies have shown that derivatives of benzimidazole compounds, including this compound, demonstrate significant antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results, indicating their potential as lead compounds for developing new antibiotics .

- Antioxidant Properties : Research indicates that this compound has antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. The structure of the compound allows it to scavenge free radicals effectively, making it a candidate for further investigation in the context of oxidative damage prevention .

Biochemical Applications

The unique fluorescent properties of this compound make it suitable for various biochemical applications:

- Fluorescent Probes : This compound can bind to nucleotides in DNA, providing a tool for studying DNA replication and other cellular processes. Its fluorescence allows researchers to visualize and track biological interactions in real-time .

- Inhibition Studies : The compound has been explored as an inhibitor of specific enzymes involved in lipid metabolism. For instance, its ability to inhibit lysosomal phospholipase A2 has implications for understanding drug-induced phospholipidosis and related metabolic disorders .

Materials Science

In addition to biological applications, this compound is being studied for its role in materials science:

- Polymer Chemistry : The compound serves as a versatile small molecule scaffold that can be incorporated into polymer matrices. This incorporation enhances the mechanical and thermal properties of the resulting materials .

Case Study 1: Antimicrobial Screening

A study conducted on various benzimidazole derivatives highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound in antibiotic development.

Case Study 2: Fluorescent Imaging

In a research project focusing on cellular imaging techniques, this compound was utilized as a fluorescent probe to study cellular uptake mechanisms in cancer cells. The findings demonstrated that the compound could effectively label cellular structures without significant cytotoxicity.

Mécanisme D'action

The mechanism of action of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol involves its interaction with specific molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the benzodiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid

- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

Uniqueness

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenol group enhances its ability to form hydrogen bonds, making it a versatile scaffold for drug design and other applications .

Activité Biologique

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biomolecules, including enzymes and receptors. Similar compounds with a benzodiazole moiety have been shown to exhibit a range of activities:

- Antimicrobial Activity : Compounds containing benzodiazole structures have demonstrated significant antibacterial and antifungal properties by inhibiting enzyme functions critical for microbial survival .

- Antitumor Activity : The compound has been reported to inhibit specific enzymes involved in DNA replication, which could lead to reduced cell proliferation in cancerous cells .

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, affecting gene expression related to inflammatory responses .

Biological Activities

The following table summarizes the biological activities associated with this compound based on various studies:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzodiazole exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved the inhibition of bacterial enzymes critical for cell wall synthesis .

- Cancer Research : In vitro studies showed that compounds similar to this compound could inhibit the proliferation of various cancer cell lines. For instance, a derivative was found to have an IC50 value of 25.3 nM against KG1 cell lines, indicating potent antitumor activity .

- Inflammation Modulation : Research indicated that the compound could downregulate pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent in chronic inflammatory diseases .

Propriétés

IUPAC Name |

4-(6-methyl-1H-benzimidazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-2-7-12-13(8-9)16-14(15-12)10-3-5-11(17)6-4-10/h2-8,17H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQLMFZCFVDANN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.